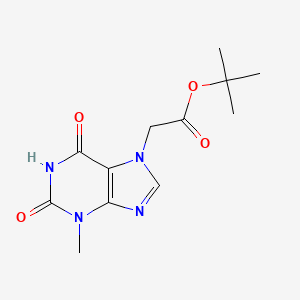

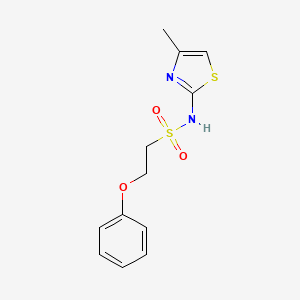

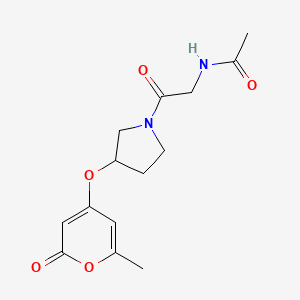

(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid" belongs to a class of compounds characterized by the presence of a thioxothiazolidin ring, which is often associated with various biological activities. The interest in these compounds is due to their potential utility in medicinal chemistry, as well as their intriguing chemical and physical properties.

Synthesis Analysis

The synthesis of related thioxothiazolidin compounds involves reactions that typically start with the formation of rhodanine derivatives, followed by alkylation, arylation, or vinylation to introduce various substituents on the thiazolidine ring (Doležel et al., 2009). These synthetic routes allow for the introduction of the pyridin-3-ylmethylene group, which is crucial for the activity of these compounds.

Molecular Structure Analysis

The molecular structure of thioxothiazolidin derivatives has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the presence of hydrogen bonding and significant conformational features that influence the reactivity and interaction of these molecules with biological targets (Barakat et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving thioxothiazolidin derivatives often include cycloadditions, nucleophilic substitutions, and redox reactions. These compounds exhibit a range of chemical behaviors depending on the substituents present on the thiazolidine ring. The (pyridin-3-ylmethylene) moiety in particular may participate in electronic interactions that enhance the reactivity of the compound (Feitoza et al., 2012).

Physical Properties Analysis

The physical properties of thioxothiazolidin derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications (Dobbin et al., 1993).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the thioxothiazolidin core and the specific substituents attached to it. Studies have shown that these compounds can participate in a wide range of chemical reactions, offering versatile possibilities for further functionalization (Kandeel & Youssef, 2001).

Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

- Synthesis of Novel d-π-A Chromophores : A study by Jachak et al. (2021) synthesized novel push-pull d-π-A type chromophores, including derivatives related to the given compound, to explore their absorption and emission wavelengths, charge transfer characteristics, and viscosity-induced emission properties. These findings contribute to understanding the photophysical properties and potential applications in molecular electronics and photonics Jachak et al., 2021.

Potential Drug Activities

Antifungal and Anticancer Properties : Doležel et al. (2009) prepared derivatives of rhodanineacetic acid, including structures similar to the query compound, as potential antifungal agents. They analyzed the lipophilicity and evaluated the antifungal effects against selected fungal species, noting specific compounds showed strong inhibition against certain Candida and Trichosporon species Doležel et al., 2009.

Anticancer and Antitumor Effects : Research by Chandrappa et al. (2010) on novel thioxothiazolidin-4-one derivatives, including similar compounds, highlighted their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These derivatives were shown to inhibit tumor growth and tumor-induced angiogenesis, offering insights into potential anticancer therapies Chandrappa et al., 2010.

Interactions with Biological Systems

Cell Immunity Influence : A study by Konechnyi et al. (2021) investigated the effects of a 4-thiazolidinone derivative on cellular immunity in laboratory animals. The compound showed antifungal properties and influenced cellular components of immunity, indicating its potential for further exploration as a drug-like molecule with antifungal and antitumor effects Konechnyi et al., 2021.

Polypharmacological Agent : Another research by Konechnyi et al. (2023) screened a similar derivative for antimicrobial, antifungal, anti-allergic, and antitumor activities. The compound showed slight antimicrobial and antitumor activity but significantly reduced IgE levels in sensitized guinea pigs, suggesting anti-inflammatory and anti-allergic activities. This highlights the compound's potential as a polypharmacological agent Konechnyi et al., 2023.

Propiedades

IUPAC Name |

3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S2/c15-10(16)3-5-14-11(17)9(19-12(14)18)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,15,16)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYHOBWSKXJQCZ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)